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These application notes provide a comprehensive guide to utilizing AF647-NHS ester for direct

Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution imaging

technique. AF647, an analogue of Alexa Fluor 647, is a bright, far-red fluorescent dye

renowned for its exceptional photoswitching properties, making it an ideal candidate for high-

quality dSTORM imaging.[1] This document outlines detailed protocols for antibody

conjugation, sample preparation, and dSTORM imaging, along with key quantitative data to

guide experimental design and data interpretation.

Introduction to AF647 in dSTORM
Direct STORM (dSTORM) is a super-resolution microscopy technique that circumvents the

diffraction limit of light by temporally separating the fluorescence emission of individual

fluorophores.[2][3] This is achieved by switching most fluorophores to a non-fluorescent "dark"

state while a sparse, stochastic subset remains in a fluorescent "on" state.[2][4] By precisely

localizing these individual emitters over thousands of frames, a super-resolved image can be

reconstructed with a resolution significantly better than conventional fluorescence microscopy.

[2]

AF647 is one of the most popular and effective dyes for dSTORM due to its high photon output,

robust photoswitching capabilities, and high signal-to-background ratio.[1][5] The N-
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hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward and stable covalent

labeling of primary amines on proteins, such as antibodies, making it a versatile tool for

imaging a wide range of cellular targets.[6][7]

Key Performance Characteristics
The performance of AF647 in dSTORM is influenced by several factors, including the labeling

density on the antibody, the composition of the photoswitching buffer, and the imaging

acquisition parameters.

Quantitative Data Summary
Parameter Typical Value(s) Notes

Excitation Maximum ~650 nm
Optimal for excitation with a

640 nm or 647 nm laser.

Emission Maximum ~665 nm

Extinction Coefficient 239,000 M⁻¹cm⁻¹ at 650 nm

A high extinction coefficient

contributes to the dye's

brightness.[1]

Spatial Resolution ~20 nm

Achievable with optimized

labeling and imaging

conditions.[8][9]

Photon Output
High (thousands of photons

per switching cycle)

A key factor for high

localization precision.

Experimental Protocols
I. Antibody Labeling with AF647-NHS Ester
This protocol describes the conjugation of AF647-NHS ester to a primary or secondary

antibody. It is crucial that the antibody solution is free of BSA, gelatin, or other proteins that

contain primary amines, as these will compete for labeling.

Materials:
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AF647-NHS ester

Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g.,

PBS)

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

Anhydrous Dimethylsulfoxide (DMSO)

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

Prepare the Antibody:

Dissolve or dilute the antibody in PBS.

Add 1 M NaHCO₃ to the antibody solution to adjust the pH to 8.3-8.5.[6][7] This is the

optimal pH range for the reaction between the NHS ester and primary amines.[7]

Prepare the AF647-NHS Ester Stock Solution:

Dissolve the AF647-NHS ester in DMSO to a concentration of 10 mg/mL.[4][10] This stock

solution should be prepared fresh.

Conjugation Reaction:

Add the AF647-NHS ester stock solution to the antibody solution. A typical starting point is

a 5- to 10-fold molar excess of dye to antibody.[4] The optimal degree of labeling (DOL) for

dSTORM can vary, but studies have shown that a DOL between 1.1 and 8.3 can yield

good results.[8][9]

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected

from light.[6][10]

Purification:
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Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) equilibrated with PBS.[6][10]

Collect the fractions containing the labeled antibody.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~650 nm (for AF647). The concentration of the labeled

fluorophore can be calculated using the Beer-Lambert law: Concentration = Amax / εmax,

where the extinction coefficient (ε) for AF647 at 650 nm is 239,000 M⁻¹cm⁻¹.[1]

Storage:

Store the labeled antibody at 4°C for short-term use. For long-term storage, add a carrier

protein like BSA (if compatible with future experiments) and store at -20°C or -80°C.[10]

Diagram: Antibody Labeling Workflow
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A schematic of the antibody labeling workflow.

II. dSTORM Imaging Protocol
This protocol outlines the general steps for preparing a sample for dSTORM imaging and the

subsequent image acquisition.
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Materials:

Cells grown on high-precision coverslips

AF647-labeled antibodies

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

dSTORM photoswitching buffer

dSTORM Photoswitching Buffer Preparation: A typical photoswitching buffer for AF647 consists

of a thiol-containing compound to facilitate the reversible switching to the dark state and an

oxygen scavenging system to reduce photobleaching.[1][11]

Buffer Components:

MEA (Mercaptoethylamine): A common thiol. A final concentration of 10-100 mM is often

used.[8]

GLOX Oxygen Scavenging System:

Glucose Oxidase

Catalase

Glucose

Example Photoswitching Buffer Recipe (prepare fresh):

Buffer A: A base buffer such as PBS.

1 M MEA Stock: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl and adjust the pH to 7.5-8.5.

[1]
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GLOX Stock: Dissolve 14 mg Glucose Oxidase and 50 µL of Catalase (17 mg/mL) in 200 µL

of Buffer A.[1]

Final Imaging Buffer: To 1 mL of Buffer A containing 10% (w/v) glucose, add 10 µL of the

GLOX stock and 10 µL of the 1 M MEA stock.

Procedure:

Cell Culture and Fixation:

Culture cells on high-precision coverslips.

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization and Blocking:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

Immunostaining:

Incubate with the primary antibody (if using indirect immunofluorescence) diluted in

blocking buffer for 1 hour.

Wash three times with PBS.

Incubate with the AF647-labeled secondary antibody diluted in blocking buffer for 1 hour in

the dark.

Wash thoroughly with PBS.

Sample Mounting and Imaging:
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Mount the coverslip onto a microscope slide with a small volume of the freshly prepared

dSTORM photoswitching buffer.

Seal the coverslip to prevent oxygen re-entry.

Image immediately on a dSTORM-capable microscope.

Image Acquisition:

Use a high laser power at ~647 nm to drive most of the AF647 molecules into the dark

state.

Acquire a time series of thousands of images (typically 10,000-50,000 frames) at a high

frame rate.

A low-power 405 nm laser can be used to aid in the reactivation of fluorophores from the

dark state.[8]

Image Reconstruction:

Process the raw image stack using specialized software to localize the center of each

single-molecule fluorescence event with high precision.

Reconstruct the final super-resolution image from the list of localizations.

Diagram: dSTORM Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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